N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
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Overview
Description
Alkylation: The introduction of the propyl and dimethyl groups can be achieved through alkylation reactions. Reagents such as propyl halides and dimethyl sulfate are commonly used.
Reaction Conditions: These reactions typically require strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials and promote nucleophilic substitution.
Attachment of the Propoxybenzenesulfonamide Moiety
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the intermediate tetrahydrobenzo[b][1,4]oxazepine derivative with 4-propoxybenzenesulfonyl chloride.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For large-scale production, the synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable ketone.
Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like Lewis acids to facilitate the formation of the oxazepine ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation can lead to the formation of ketones or carboxylic acids, depending on the specific site of oxidation.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Products: Reduction reactions can convert ketones to alcohols or amines to amines.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.
Drug Development: Its potential pharmacological activities make it a candidate for drug discovery and development.
Medicine
Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Diagnostic Tools: It may be used in the development of diagnostic agents for imaging or biomarker detection.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide stands out due to its specific structural features, such as the propoxybenzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-5-13-25-20-15-17(7-12-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h7-12,15,24H,5-6,13-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBBHOKXWLLBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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